N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine
Description
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Properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-3-2-4-11(7-9)15-12-6-5-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJOIAUDKSMFLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273380 | |
| Record name | 5-Bromo-N-(3-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219964-39-2 | |
| Record name | 5-Bromo-N-(3-methylphenyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219964-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N-(3-methylphenyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Synthesis
The compound can be synthesized through palladium-catalyzed Suzuki cross-coupling reactions, which involve the reaction of 5-bromo-2-pyridinyl derivatives with arylboronic acids. This method allows for the efficient production of various derivatives with potential biological applications .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and antifungal domains. The following sections detail specific biological activities, including antibacterial efficacy, enzyme inhibition, and cytotoxicity.
Antibacterial Activity
The compound has shown promising antibacterial properties against various strains, including multidrug-resistant bacteria. For instance, studies report the Minimum Inhibitory Concentration (MIC) values for several derivatives:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| 5a | 50 | 100 |
| 5b | 25 | 50 |
| 5c | 12.5 | 25 |
| 5d | 6.25 | 12.5 |
Among these, 5d exhibited the highest potency against XDR S. Typhi, indicating its potential as a lead compound for further development .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on alkaline phosphatase, an enzyme relevant in various physiological processes. The compound showed significant inhibition with an IC50 value of approximately , highlighting its potential therapeutic applications in conditions where alkaline phosphatase is implicated .
In addition to its antibacterial properties, preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the disruption of cellular processes through enzyme inhibition and interference with signaling pathways relevant to cancer progression .
Case Studies
A case study involving the application of this compound in a therapeutic context demonstrated its effectiveness in reducing bacterial load in infected models. The study utilized both in vitro and in vivo approaches to assess efficacy and safety profiles.
In Vitro Studies
In vitro assays confirmed that the compound effectively inhibited bacterial growth at low concentrations, with notable selectivity towards pathogenic strains over non-pathogenic ones. This selectivity is crucial for minimizing side effects in clinical applications .
In Vivo Studies
In vivo models further corroborated the in vitro findings, showing significant reductions in infection rates when treated with this compound compared to control groups. These results support its potential as a therapeutic agent against resistant bacterial infections .
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Protein Kinase Inhibition
One of the primary applications of N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine is its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cell cycles and signaling pathways, making them significant targets in cancer therapy. The compound has been identified as an intermediate in the synthesis of various protein kinase inhibitors, which are designed to modulate cell cycle control effectively .
1.2. Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel pyridine-based derivatives through reactions such as the Suzuki cross-coupling method. Such derivatives have shown potential in various biological assays, including anti-thrombolytic and biofilm inhibition activities, indicating its versatility in drug development .
Material Science Applications
2.1. Chiral Dopants for Liquid Crystals
Research has indicated that derivatives of this compound can act as chiral dopants in liquid crystal systems. The molecular structure allows for specific interactions that can enhance the optical properties of liquid crystals, which are essential in display technologies .
3.1. Anti-thrombolytic Activity
Studies have demonstrated that certain derivatives of this compound exhibit significant anti-thrombolytic activity, which could be beneficial for developing treatments for thrombotic diseases .
3.2. Biofilm Inhibition
The compound has also been evaluated for its ability to inhibit biofilm formation, which is critical in preventing infections associated with medical devices and chronic wounds .
Data Table: Summary of Applications
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Protein kinase inhibition | Modulates cell cycle control |
| Material Science | Chiral dopants for liquid crystals | Enhances optical properties |
| Biological Activity | Anti-thrombolytic activity | Significant effects on thrombotic diseases |
| Biofilm inhibition | Prevents infections related to medical devices |
Q & A
Q. What are the standard synthetic methodologies for preparing N-(5-Bromo-2-pyridinyl)-N-(3-methylphenyl)amine?
The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen gas, as demonstrated for structurally similar amines (e.g., N-(furan-2-ylmethyl)aniline and N-benzylnaphthalen-1-amine) . Key parameters include:
- Catalyst : 1.1 wt% Pd/NiO (20 mg per 50 mL reaction).
- Conditions : 25°C, 10-hour reaction time, H₂ atmosphere.
- Purification : Filtration and solvent evaporation yield >84% purity. Alternative routes may involve Buchwald-Hartwig coupling for C–N bond formation, requiring optimization of ligands (e.g., XPhos) and bases (K₃PO₄).
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹H NMR : Assign peaks using δ values (e.g., aromatic protons at 6.8–8.2 ppm, NH at ~5.5 ppm) .
- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···N/O interactions) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z 289).
| Characterization Data | Technique | Key Observations | Reference |
|---|---|---|---|
| Crystal structure | XRD | Planar conformation, intramolecular H-bonding | |
| NMR shifts | ¹H NMR | Aromatic protons at 7.2–8.1 ppm |
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural elucidation?
Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing vs. solution-state conformers. To resolve:
- Cross-validate using multiple techniques: XRD for solid-state conformation and NOESY NMR for solution-state interactions .
- DFT calculations : Compare experimental and computed NMR/IR spectra to identify dominant tautomers .
- Example: In N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, XRD confirmed the keto-amine tautomer despite solution-state ambiguity .
Q. What strategies optimize catalytic efficiency in reductive amination for similar brominated amines?
- Catalyst screening : Test Pd/NiO vs. Pt/C or Raney Ni for substrate-specific activity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance yields by stabilizing intermediates.
- Additives : Use NaBH₄ or Ti(OiPr)₄ to accelerate imine reduction.
| Catalytic Optimization | Parameter | Impact | Reference |
|---|---|---|---|
| Pd/NiO loading | 1.1 wt% | 95% yield for N-(furan-2-ylmethyl)aniline | |
| H₂ pressure | 1 atm | Minimal side products |
Q. How do electronic and steric effects of the bromine substituent influence the compound’s reactivity?
- Electronic effects : The electron-withdrawing Br group increases electrophilicity at the pyridine ring, favoring nucleophilic aromatic substitution (e.g., with amines) .
- Steric effects : The 5-bromo-2-pyridinyl group may hinder π-stacking in supramolecular assemblies, as observed in N-(3-methylphenyl)quinoxalin-2-amine .
- DFT studies : Calculate HOMO/LUMO gaps to predict reactivity in cross-coupling reactions.
Q. What computational methods are suitable for predicting the compound’s photophysical properties?
- TD-DFT : Simulate UV-Vis absorption spectra (e.g., λ_max ~350 nm for π→π* transitions) .
- Molecular dynamics : Model aggregation-induced emission (AIE) behavior in solid vs. solution states.
- Example: Fluorescence in N-(3-methylphenyl)quinoxalin-2-amine correlates with planar conformations stabilized by H-bonding .
Data Contradiction Analysis
Q. How to address inconsistent yields in scaled-up syntheses?
- Heat/mass transfer limitations : Use flow chemistry for uniform mixing and temperature control.
- Byproduct formation : Monitor intermediates via LC-MS and adjust stoichiometry (e.g., excess amine to drive imine formation) .
- Case study : In N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide synthesis, refluxing with p-toluenesulfonic acid minimized side products .
Methodological Recommendations
- Synthetic protocols : Prioritize Pd/NiO-catalyzed reductive amination for scalability and reproducibility .
- Characterization workflow : Combine XRD (for absolute configuration) with solid-state NMR to resolve dynamic disorder .
- Computational integration : Use DFT to guide synthetic routes and interpret spectroscopic anomalies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
